Benzoic acid, 4-methoxy-, 2-acetyl-3,5-dimethoxyphenyl ester
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Overview
Description
Benzoic acid, 4-methoxy-, 2-acetyl-3,5-dimethoxyphenyl ester is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including methoxy, acetyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methoxy-, 2-acetyl-3,5-dimethoxyphenyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid reacts with an alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the selection of suitable catalysts and solvents can optimize the process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-methoxy-, 2-acetyl-3,5-dimethoxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzoic acid, 4-methoxy-, 2-acetyl-3,5-dimethoxyphenyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-methoxy-, 2-acetyl-3,5-dimethoxyphenyl ester involves its interaction with specific molecular targets. The methoxy and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: Similar structure but with a methyl ester group instead of the complex ester group.
Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester: Contains a hydroxyl group and an ethyl ester group.
3-Benzyloxy-4-methoxy-benzoic acid methyl ester: Features a benzyloxy group in addition to the methoxy group .
Uniqueness
Benzoic acid, 4-methoxy-, 2-acetyl-3,5-dimethoxyphenyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
83171-42-0 |
---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(2-acetyl-3,5-dimethoxyphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C18H18O6/c1-11(19)17-15(23-4)9-14(22-3)10-16(17)24-18(20)12-5-7-13(21-2)8-6-12/h5-10H,1-4H3 |
InChI Key |
BEEPCCLHKSMYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC(=O)C2=CC=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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